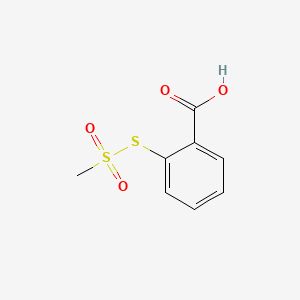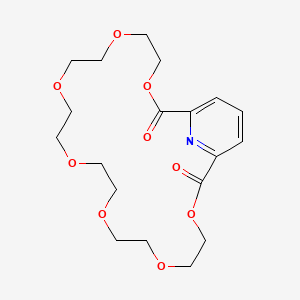
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(2131)heptacosa-1(27),23,25-triene-2,22-dione is a complex macrocyclic compound with a unique structure characterized by multiple ether and amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione typically involves the reaction of oligoethylene glycols with pyridine dicarbonyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione involves its ability to form stable complexes with metal ions and other molecules. This property is attributed to the multiple ether and amide linkages, which provide multiple binding sites. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosane-1(27),23,25-triene
- 3,6,9,12,15,18,21-Heptaoxabicyclo(21.3.1)heptacosa-1(27),23,25-triene-27-carboxylic acid
Uniqueness
What sets 3,6,9,12,15,18,21-Heptaoxa-27-azabicyclo(21.3.1)heptacosa-1(27),23,25-triene-2,22-dione apart from similar compounds is its specific arrangement of ether and amide linkages, which confer unique chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specificity.
Propiedades
Número CAS |
68436-53-3 |
|---|---|
Fórmula molecular |
C19H27NO9 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione |
InChI |
InChI=1S/C19H27NO9/c21-18-16-2-1-3-17(20-16)19(22)29-15-13-27-11-9-25-7-5-23-4-6-24-8-10-26-12-14-28-18/h1-3H,4-15H2 |
Clave InChI |
GXVCDVRALIXBEW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC(=O)C2=NC(=CC=C2)C(=O)OCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


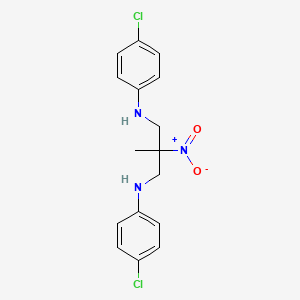

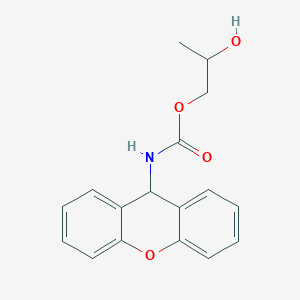

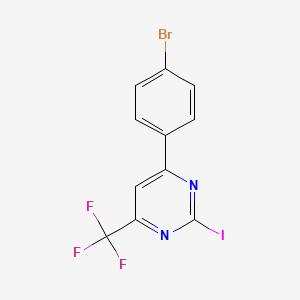
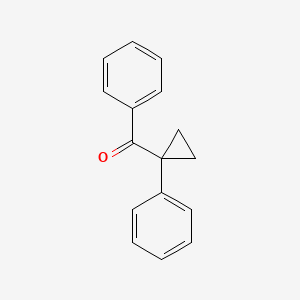
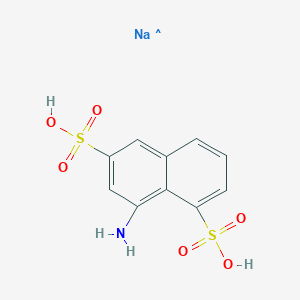
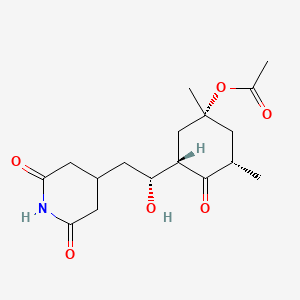
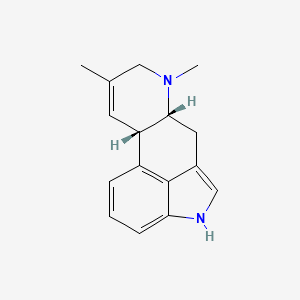
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)

